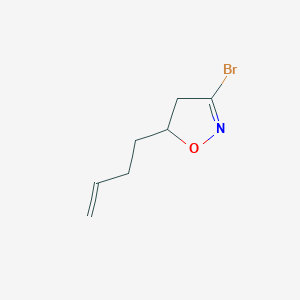
3-Bromo-5-(but-3-EN-1-YL)-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is a heterocyclic organic compound that features a bromine atom, an alkenyl side chain, and an isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromo-1-butene with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The alkenyl side chain can be oxidized to form epoxides or diols.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-azido-5-(but-3-en-1-yl)-4,5-dihydroisoxazole.
Oxidation: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole epoxide.
Reduction: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole amine.
科学的研究の応用
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The alkenyl side chain can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Unique due to its specific substitution pattern and the presence of both bromine and an alkenyl side chain.
3-Chloro-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-5-(prop-2-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a different alkenyl side chain.
Uniqueness
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is unique due to the combination of its bromine atom and the specific positioning of the alkenyl side chain, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions compared to its chloro analog.
特性
CAS番号 |
823787-14-0 |
|---|---|
分子式 |
C7H10BrNO |
分子量 |
204.06 g/mol |
IUPAC名 |
3-bromo-5-but-3-enyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-2-3-4-6-5-7(8)9-10-6/h2,6H,1,3-5H2 |
InChIキー |
WRGMJTFBAUIELC-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CC(=NO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
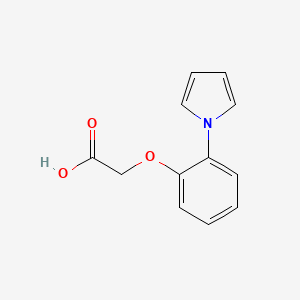
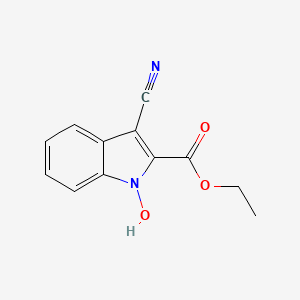
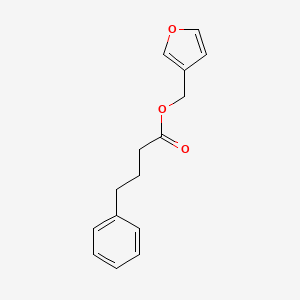
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


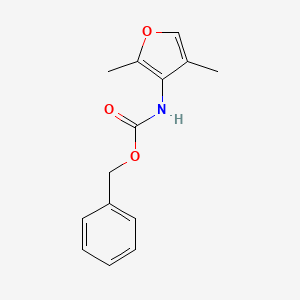
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
